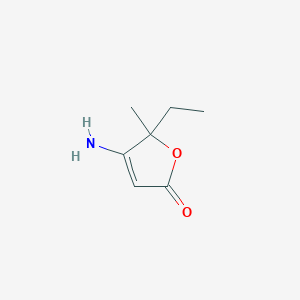

4-Amino-5-ethyl-5-methylfuran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-ethyl-5-methylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)5(8)4-6(9)10-7/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVXQMKTCOCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=CC(=O)O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Furanone Class of Heterocyclic Compounds

Furanones are a class of heterocyclic organic compounds featuring a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group in the ring. britannica.comforeverest.net They are structurally categorized into sub-types based on the position of the double bond and the carbonyl group, such as 2(5H)-furanones and 3(2H)-furanones. foreverest.net 4-Amino-5-ethyl-5-methylfuran-2-one belongs to the 2(5H)-furanone family, also known as butenolides. wikipedia.org

This structural motif is of immense pharmaceutical and biological importance. researchgate.net The furanone core is present in many natural products and serves as a versatile pharmacophore, or a molecular framework responsible for a drug's pharmacological activity. researchgate.net Compounds in this class are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities. researchgate.netnih.gov Their utility also extends to being key intermediates in the synthesis of other complex molecules. researchgate.net

Historical Perspective on the Academic Research of Furanone Derivatives

Academic interest in furanone derivatives has a rich history, driven by their presence in nature and their potent biological effects. Early research often focused on isolating and identifying furanones from natural sources. For instance, several 4-hydroxy-3(2H)-furanones were identified as key flavor compounds in cooked foodstuffs, formed through Maillard reactions. nih.gov One of the most well-known furanones is ascorbic acid (Vitamin C), a vital nutrient with a furanone-like lactone structure, underscoring the long-recognized biological significance of this chemical class.

Over the decades, research has transitioned from isolation and identification to synthesis and application. Scientists have developed numerous methods for constructing the furanone ring and for modifying its structure to create novel derivatives. researchgate.netorganic-chemistry.org This synthetic exploration has been fueled by the discovery of significant biological activities. For example, brominated furanones produced by the red seaweed Delisea pulchra were found to inhibit bacterial colonization, opening up research into quorum sensing inhibitors. nih.gov More recently, research has focused on creating complex furanone derivatives, such as bis-2(5H)-furanones, and evaluating them as potential anticancer agents that can interact with DNA. nih.gov The continuous investigation into furanones highlights their enduring importance as a versatile scaffold in medicinal chemistry and drug discovery. researchgate.net

Rationale for Investigating 4 Amino 5 Ethyl 5 Methylfuran 2 One

Following a comprehensive review of publicly available scientific literature and academic databases, no specific research detailing the rationale for the investigation of 4-Amino-5-ethyl-5-methylfuran-2-one could be located. While the general class of aminofuranones is explored for various applications, the specific impetus for synthesizing or studying this particular substituted compound is not documented in peer-reviewed research. Its existence is noted primarily through its Chemical Abstracts Service (CAS) registry number (126491-77-8) and in chemical supplier catalogs.

Overview of Key Academic Research Areas Pertaining to 4 Amino 5 Ethyl 5 Methylfuran 2 One

Strategic Approaches to Furanone Core Synthesis

The construction of the fundamental furanone scaffold can be achieved through two primary strategies: building the ring system from acyclic precursors (de novo synthesis) or modifying an existing furanone ring.

De Novo Synthetic Pathways

De novo synthesis offers a versatile approach to the furanone core, allowing for the incorporation of desired substitution patterns from the outset. A common and effective method involves the cyclization of γ-keto esters or related dicarbonyl compounds. For the synthesis of a 5,5-disubstituted furanone like the target compound, a key precursor would be a γ-keto ester with the desired ethyl and methyl groups at the γ-position.

One plausible pathway involves the reaction of an α-hydroxy ketone with a malonic acid derivative. For instance, the reaction of 2-hydroxy-2-methylbutane with a suitable three-carbon synthon under acidic or basic conditions could lead to the formation of the 5-ethyl-5-methylfuran-2-one core.

Another established method is the intramolecular cyclization of α-acyloxy nitriles, which can furnish 4-amino-2(5H)-furanones directly. oup.com This approach involves the base-induced ring closure of a cyanohydrin that has been acylated with an appropriate carboxylic acid derivative. oup.com

| Reaction Type | Key Precursors | Conditions | Outcome | Reference |

| γ-Keto Ester Cyclization | γ-Keto ester | Acid or Base Catalysis | Substituted Furanone | General Knowledge |

| α-Acyloxy Nitrile Cyclization | α-Acyloxy nitrile | Base-induced | 4-Amino-2(5H)-furanone | oup.com |

Functionalization and Modification of Pre-existing Furanone Scaffolds

Alternatively, the synthesis can commence with a pre-formed furanone ring, followed by the introduction of the necessary substituents. This approach is often practical when suitable furanone starting materials are readily available. A common strategy involves the halogenation of the furanone ring, creating a reactive handle for subsequent nucleophilic substitution.

For instance, a 5-ethyl-5-methylfuran-2-one scaffold could be synthesized first. Subsequent bromination at the C4 position would yield 4-bromo-5-ethyl-5-methylfuran-2-one. This bromo-derivative can then undergo nucleophilic substitution with an amine or an ammonia (B1221849) equivalent to introduce the desired amino group at the C4 position. The reactivity of 3,4-dihalo-2(5H)-furanones with nucleophiles is well-documented, providing a basis for this approach. researchgate.net

| Reaction Type | Starting Material | Reagents | Intermediate/Product | Reference |

| Halogenation | Furanone | Bromine, NBS | 4-Bromo-furanone | researchgate.net |

| Nucleophilic Substitution | 4-Bromo-furanone | Amine/Ammonia | 4-Amino-furanone | researchgate.net |

Introduction of Specific Substituents: Amino, Ethyl, and Methyl Groups

The successful synthesis of this compound hinges on the precise and controlled introduction of its characteristic substituents.

Stereoselective Synthesis of Chiral Centers

The C5 position of the target molecule is a chiral quaternary center, meaning it is a stereocenter bonded to four different groups (an oxygen atom of the lactone, the C4 carbon of the ring, an ethyl group, and a methyl group). The synthesis of such centers with high stereoselectivity is a significant challenge in organic synthesis.

One approach to address this challenge is to start with a chiral precursor. For example, the use of a chiral α-hydroxy ester or a chiral ketone as a starting material in a de novo synthesis could establish the desired stereochemistry at the C5 position early in the synthetic sequence. Asymmetric catalysis can also be employed. For instance, an asymmetric aldol (B89426) reaction or a Michael addition to a prochiral substrate could be utilized to set the stereocenter. While direct examples for this specific furanone are not prevalent, the principles of asymmetric synthesis provide a clear framework. For example, stereoselective syntheses of chiral furan (B31954) amino acid analogues have been achieved starting from chiral sugars. nih.gov

Regioselective Approaches to Functionalization

Regioselectivity, the control of where on a molecule a reaction occurs, is crucial when introducing the amino group. Direct amination of a pre-formed 5-ethyl-5-methylfuran-2-one ring is a potential route. While direct C-H amination of furanones has been reported, achieving selectivity for the C4 position over other positions would be a key consideration. nih.gov

A more reliable method for regioselective amination involves the use of a directing group or the activation of a specific position. As mentioned earlier, halogenation at C4 provides a robust method for regioselective amination. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with amines is known to proceed via a Michael addition-elimination mechanism, leading to the selective substitution at the C4 position. researchgate.net

Synthetic Routes from Analogues and Precursors

The synthesis of this compound can be envisioned from various precursor molecules. A plausible retro-synthetic analysis would disconnect the molecule at the C4-N bond and the furanone ring.

One potential precursor is an α-keto ester. The reaction of ethyl 2-methyl-2-hydroxy-3-oxopentanoate with ammonia or a protected amine could, in principle, lead to the formation of the target furanone through a condensation and cyclization sequence. The synthesis of α-keto esters can be achieved through various methods, including the oxidation of the corresponding α-hydroxy esters.

Another approach could involve the reaction of an ester enolate with a suitable electrophile. For instance, the enolate of ethyl propanoate could be reacted with 2-chloro-2-nitropropane, followed by reduction of the nitro group and subsequent lactonization to form the desired product.

A summary of potential synthetic disconnections and the corresponding precursors is provided below:

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| C4-N Bond Formation | 4-Bromo-5-ethyl-5-methylfuran-2-one | Nucleophilic substitution with an amine |

| Furanone Ring Formation | Ethyl 2-methyl-2-hydroxy-3-oxopentanoate | Condensation with an ammonia source and cyclization |

| Furanone Ring Formation | Ester enolate and electrophile | Reaction of ethyl propanoate enolate with a C3-synthon containing the amino group precursor |

Derivatization from 4-Amino-5-methylfuran-2(5H)-one

The derivatization of existing furanone scaffolds is a common and effective strategy for accessing novel analogues. Starting from a compound like 4-Amino-5-methylfuran-2(5H)-one, the introduction of an ethyl group at the 5-position to yield this compound would likely involve a reaction sequence that first protects the amino group, followed by alkylation at the C5 position, and subsequent deprotection.

The amino group in aminofuranones can be readily derivatized. For instance, the reaction of aminofuranones with various reagents can lead to the formation of a wide range of heterocyclic systems. The polar nature of the amino group often necessitates the use of derivatization techniques to enhance volatility and reduce reactivity for certain analytical methods like gas chromatography. sigmaaldrich.com Silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common method to protect active hydrogens on amino and hydroxyl groups. sigmaaldrich.com

Synthetic Relationships to 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one

A plausible synthetic route to this compound could involve the nucleophilic substitution of a suitable leaving group at the C4 position of a pre-formed 5-ethyl-5-methylfuran-2-one ring. 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one represents a key potential precursor in this regard. The chloro group at the C4 position can be displaced by an amino group, typically by reaction with ammonia or a protected form of ammonia, to furnish the desired 4-amino derivative.

The synthesis of chlorinated furanones can be achieved through various methods. For instance, the reaction of substituted butenolides with chlorinating agents can introduce a chlorine atom at the C4 position. The reactivity of this chloro-substituent then opens up possibilities for further functionalization, including amination.

Utility of 2-Furanones as Starting Materials for Heterocyclic Compound Synthesis

2-Furanones, also known as butenolides, are highly valuable precursors for the synthesis of a diverse array of heterocyclic compounds. nih.govwikipedia.org Their inherent reactivity allows for various chemical transformations, leading to the formation of pyridazinones, pyrrol-2-ones, and other complex ring systems. nih.gov

For example, the reaction of 2-furanone derivatives with ammonium (B1175870) acetate (B1210297) can yield pyrrol-2-one derivatives. nih.gov Furthermore, the versatile furanone ring can be incorporated into more complex structures through multicomponent reactions. An efficient method for preparing furan-2(5H)-one derivatives containing a 4H-chromen-4-one fragment has been developed through a tandem multicomponent reaction. researchgate.net These examples highlight the broad utility of the 2-furanone scaffold in constructing novel heterocyclic molecules, many of which exhibit interesting biological properties. nih.govmdpi.com

Advanced Analytical Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound and related furanones relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. slideshare.netyoutube.com Both ¹H-NMR and ¹³C-NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. slideshare.netyoutube.com

¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of a furanone derivative, the chemical shifts of the protons provide insights into their electronic environment. For example, protons attached to the furanone ring will have characteristic chemical shifts. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. rsc.org

A detailed analysis of both ¹H and ¹³C NMR spectra is essential for the complete structural assignment of this compound. rsc.org

Table 1: Representative NMR Data for Substituted Furans

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Substituted Furans | ¹H | Varies based on substituents and position |

| Substituted Furans | ¹³C | Varies based on substituents and position |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. imreblank.chnih.gov It also provides valuable information about the structure through the analysis of fragmentation patterns. imreblank.ch

In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as the ethyl or methyl groups, providing further evidence for the proposed structure. The fragmentation of the furanone ring itself can also lead to characteristic ions. imreblank.ch For amino-containing compounds, derivatization might be employed to improve their behavior in the mass spectrometer. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| Molecular Ion [M]⁺ | 141.08 |

| [M-C₂H₅]⁺ | 112.06 |

| [M-CH₃]⁺ | 126.06 |

Note: The m/z values are calculated based on the chemical formula C₇H₁₁NO₂ and represent theoretical values. Actual fragmentation patterns may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udayton.edunist.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching : The amino group (NH₂) would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O stretching : The carbonyl group of the lactone would show a strong absorption band, typically in the range of 1740-1780 cm⁻¹.

C-O stretching : The C-O bond of the lactone would have a stretching vibration in the fingerprint region.

C-H stretching : The C-H bonds of the ethyl and methyl groups would show stretching vibrations around 2850-3000 cm⁻¹.

The presence and position of these absorption bands in the IR spectrum provide strong evidence for the presence of the key functional groups in the molecule. nih.govmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch) | 3300 - 3500 |

| C=O (lactone) | 1740 - 1780 |

| C-H (alkane) | 2850 - 3000 |

Note: These are general ranges and the exact positions can be influenced by the molecular structure.

Elemental Analysis

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, indispensable for the verification of the empirical formula of a newly synthesized compound. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity. This characterization is a standard procedure for confirming the structure of novel heterocyclic compounds, including various furanone and aminofuranone derivatives. researchgate.netdoaj.orgresearchgate.net

For the target compound, this compound, the molecular formula is established as C₇H₁₁NO₂. Based on this formula, the theoretical elemental composition has been calculated. The total molecular weight of the compound is 141.17 g/mol . The expected mass percentages for Carbon, Hydrogen, and Nitrogen are critical benchmarks for any successful synthesis of this molecule.

Detailed research findings from studies on related heterocyclic structures, such as aminofurazans and aminotriazoles, consistently report the use of elemental analysis to ratify the proposed structures following synthesis. researchgate.netresearchgate.netresearchgate.net While specific experimental data for this compound is not available in the cited literature, the theoretical values presented below serve as the required standard for its structural confirmation.

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 59.56% | Data not available in cited literature |

| Hydrogen (H) | 7.85% | Data not available in cited literature |

| Nitrogen (N) | 9.92% | Data not available in cited literature |

| Oxygen (O) | 22.67% | Typically determined by difference |

The validation of a synthetic procedure for this compound would necessitate an experimental analysis yielding results in close agreement with the theoretical percentages outlined in Table 1.

Influence of the 2-Furanone Lactone Ring System on Biological Potency

The 2-furanone, or butenolide, ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. This five-membered lactone ring system is not merely a passive carrier of functional groups; its inherent chemical properties are pivotal to the biological potency of molecules like this compound.

The electrophilicity of the carbonyl carbon within the lactone ring is a key determinant of its reactivity and, consequently, its biological function. This electrophilic character allows the furanone ring to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active sites of target proteins. This covalent interaction can lead to irreversible inhibition of enzyme activity, a mechanism underlying the biological effects of many furanone-containing compounds.

Furthermore, the planarity and conformational rigidity imposed by the lactone ring system play a significant role in orienting the substituents at the 4- and 5-positions for optimal interaction with biological targets. The defined geometry of the ring helps to minimize the entropic penalty upon binding to a receptor or enzyme active site, thereby enhancing binding affinity. The electronic properties of the ring, including the endocyclic oxygen and the conjugated double bond, also contribute to non-covalent interactions such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition.

Significance of the 4-Amino Substituent in Modulating Bioactivity

The introduction of an amino group at the 4-position of the furanone ring, as seen in this compound, profoundly influences the molecule's bioactivity. This substituent can modulate the electronic properties of the entire furanone system and introduce new possibilities for intermolecular interactions.

The primary amino group is a versatile hydrogen bond donor and acceptor, enabling it to form strong hydrogen bonds with amino acid residues in a protein's binding pocket. These interactions are critical for anchoring the molecule in the correct orientation for effective biological activity. The basicity of the amino group also allows for the formation of salt bridges with acidic residues, further strengthening the ligand-protein interaction.

Moreover, the 4-amino group can significantly impact the chemical reactivity of the furanone ring. By donating electron density into the conjugated system, the amino group can modulate the electrophilicity of the Michael acceptor, thereby fine-tuning its reactivity towards biological nucleophiles. This modulation is crucial for achieving a balance between sufficient reactivity for target engagement and minimizing off-target effects. The presence of the amino group also offers a synthetic handle for further derivatization, allowing for the generation of analogues with improved potency and selectivity.

Elucidation of the Impact of 5-Ethyl and 5-Methyl Groups on Target Recognition and Binding

The substituents at the 5-position of the furanone ring, in this case, an ethyl and a methyl group, play a crucial role in target recognition and binding by influencing the molecule's steric and lipophilic properties. The C5 position is a chiral center, meaning that the spatial arrangement of the ethyl and methyl groups can lead to stereoisomers with potentially different biological activities.

The size, shape, and lipophilicity of the 5-substituents are critical for fitting into the specific binding pocket of a target protein. A bulky substituent may be necessary to occupy a large hydrophobic pocket, while a smaller group might be required for targets with more constrained active sites. The combination of a methyl and an ethyl group in this compound provides a moderate level of lipophilicity and a specific three-dimensional shape that can be recognized by the target.

These alkyl groups primarily engage in van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues in the binding site. The precise nature and extent of these interactions can significantly impact the binding affinity and, consequently, the biological potency of the molecule. The stereochemistry at the C5 position is often a critical determinant of activity, as one enantiomer may fit optimally into the binding site while the other may not, or may even induce an unfavorable conformation.

Comparative SAR Analysis with Other Substituted Furanone Chemotypes

To better understand the SAR of this compound, it is instructive to compare it with other furanone chemotypes.

2(5H)-Furanones vs. 3(2H)-Furanones: The position of the carbonyl group within the furanone ring has a profound impact on the molecule's chemical properties and biological activity. In 2(5H)-furanones, the carbonyl group is adjacent to the ring oxygen, creating a lactone. In 3(2H)-furanones, the carbonyl is at the 3-position. This seemingly minor change alters the electronic distribution and reactivity of the ring system, often leading to different biological targets and mechanisms of action. The 2(5H)-furanone scaffold, as found in this compound, is frequently associated with Michael acceptor reactivity.

Furo[2,3-d]pyrimidines: These are bicyclic systems where a furanone ring is fused to a pyrimidine (B1678525) ring. This fusion dramatically alters the shape, rigidity, and electronic properties of the molecule compared to a monocyclic furanone. Furo[2,3-d]pyrimidines often act as kinase inhibitors, with the pyrimidine ring forming key hydrogen bonds in the hinge region of the kinase active site, while the furanone portion and its substituents occupy other regions of the ATP-binding pocket. The SAR of these compounds is complex, with modifications to both the furan and pyrimidine rings influencing potency and selectivity.

The following table provides a comparative overview of the general biological activities associated with these furanone chemotypes.

| Chemotype | Core Structure | General Biological Activities | Key SAR Features |

| 4-Amino-2(5H)-Furanone | A 2-furanone ring with a C4-amino group. | Potential for a wide range of activities, including antimicrobial and anticancer, often related to Michael acceptor reactivity. | The 4-amino group modulates reactivity and provides key hydrogen bonding interactions. C5 substituents influence steric fit and lipophilicity. |

| 3(2H)-Furanone | A furanone ring with the carbonyl at the 3-position. | Often exhibit different biological profiles from 2(5H)-furanones, including quorum sensing inhibition. | The position of the carbonyl alters the electronic and steric properties, leading to different target interactions. |

| Furo[2,3-d]pyrimidine | A furan ring fused to a pyrimidine ring. | Frequently investigated as kinase inhibitors. | The fused ring system provides a rigid scaffold for presentation of substituents. The pyrimidine ring often engages in key hydrogen bonding. |

Principles of Rational Design for Optimized this compound Analogues

The rational design of optimized analogues of this compound is guided by the SAR principles discussed above. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Modification of the 4-Amino Group: The primary amino group can be acylated, alkylated, or incorporated into a heterocyclic ring to probe for additional interactions in the binding site and to fine-tune the electronic properties of the furanone ring. For example, converting the amine to an amide can introduce new hydrogen bond acceptors and alter the molecule's solubility and metabolic stability.

Variation of the 5-Substituents: The ethyl and methyl groups at the 5-position can be replaced with a variety of other alkyl or aryl groups to explore the steric and lipophilic requirements of the binding pocket. Introducing functional groups, such as hydroxyls or ethers, into these substituents can also create new hydrogen bonding opportunities. The use of isosteric replacements can help to probe the importance of specific steric and electronic features.

Scaffold Hopping and Ring System Modification: While maintaining the core interactions of the 4-amino and 5-substituents, the 2-furanone ring itself can be replaced with other heterocyclic systems to improve properties such as metabolic stability or to discover novel biological activities. For instance, replacing the furanone with a lactam or a different five- or six-membered heterocycle could lead to analogues with improved drug-like properties.

The following table outlines some rational design strategies for optimizing analogues of this compound.

| Structural Position | Modification Strategy | Rationale |

| 4-Amino Group | Acylation, Alkylation, Incorporation into heterocycles | Modulate basicity, introduce new hydrogen bonding interactions, and improve pharmacokinetic properties. |

| 5-Substituents | Variation of alkyl/aryl groups, introduction of functional groups | Optimize steric and lipophilic interactions within the binding pocket and introduce new polar contacts. |

| 2-Furanone Ring | Isosteric replacement (e.g., with lactams, other heterocycles) | Improve metabolic stability, alter reactivity, and explore novel chemical space. |

Through a systematic and iterative process of design, synthesis, and biological evaluation guided by these principles, it is possible to develop novel analogues of this compound with enhanced therapeutic potential.

Antimicrobial and Anti-Biofilm Properties

Furanone derivatives have emerged as a significant area of research in the quest for novel antimicrobial agents. Their ability to interfere with bacterial communication and community formation makes them attractive candidates for combating drug-resistant pathogens.

Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative Microorganisms, e.g., Staphylococcus aureus, Escherichia coli)

Substituted furanones have been investigated for their ability to inhibit the growth of a wide spectrum of bacteria. While specific minimum inhibitory concentration (MIC) data for this compound against key pathogens like the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli are not available, the general class of furanones has shown activity. The structural characteristics of these compounds, including the lactone ring and various substitutions, are believed to play a crucial role in their antibacterial action. The mechanism often involves the disruption of essential cellular processes, though the specifics can vary between different furanone derivatives and bacterial species.

Modulation of Bacterial Quorum Sensing Systems (e.g., in Chromobacterium violaceum)

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. The Gram-negative bacterium Chromobacterium violaceum is a common model organism for studying QS due to its production of the purple pigment violacein, which is regulated by QS. Many furanone compounds have been identified as potent inhibitors of QS, effectively silencing bacterial communication and reducing their pathogenic potential without directly killing the cells nih.gov. This anti-virulence approach is a promising strategy to combat bacterial infections while potentially minimizing the development of resistance. While it is plausible that this compound could modulate the QS system of C. violaceum, experimental evidence to confirm this is not yet available.

Synergistic Interactions with Conventional Antimicrobial Agents

Another promising avenue in antimicrobial research is the use of compounds that can enhance the efficacy of existing antibiotics. Some furanone derivatives have been shown to act synergistically with conventional antimicrobial agents, meaning their combined effect is greater than the sum of their individual effects. This can help to overcome antibiotic resistance and reduce the required doses of antibiotics, thereby minimizing side effects. Studies on other compounds have demonstrated synergistic interactions with antibiotics like ampicillin (B1664943) against resistant strains of Staphylococcus aureus nih.gov. The potential for this compound to exhibit such synergistic activity is an area that warrants future investigation.

Anti-inflammatory Efficacy and Underlying Pathways

Inflammation is a key process in many diseases, and the search for novel anti-inflammatory agents is ongoing. Certain heterocyclic compounds containing amino groups have shown promise in this area.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. The potential for amino-substituted heterocyclic compounds to act as COX inhibitors has been explored nih.gov. The specific structure of this compound, featuring both a furanone ring and an amino group, suggests it could potentially interact with the active sites of COX enzymes. However, to date, there are no published studies or data tables detailing the in vitro inhibitory activity of this specific compound against COX-1 and COX-2.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific biological and molecular activities of the chemical compound This compound according to the provided outline.

The research findings necessary to thoroughly and accurately address the specified topics—such as the modulation of lipoxygenase, impact on pro-inflammatory cytokines, specific anticancer and antiviral mechanisms—are not available for this particular compound.

Scientific literature does describe the biological activities of various other compounds containing a furanone core or similar structural motifs. For instance, derivatives of 2(5H)-furanone have been investigated for a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com Similarly, studies on other heterocyclic compounds, such as derivatives of aminothiazole, have shown potential as anticancer agents. nih.gov However, it is not scientifically accurate to attribute these findings to the specific compound This compound , as small changes in chemical structure can lead to significant differences in biological activity.

Without specific research on This compound , creating an article that is both scientifically accurate and strictly adherent to the requested detailed outline is not possible. Any attempt to do so would involve speculation and inaccurate extrapolation of data from related but distinct molecules. Therefore, the requested article cannot be produced at this time.

Antiviral Activities and Replication Cycle Interference

Inhibition Against Specific Viral Pathogens (e.g., Rotavirus, Adenovirus)

While specific studies on the inhibitory effects of this compound against rotavirus and adenovirus are not extensively documented in publicly available research, the general class of furanone derivatives has shown promise as antiviral agents. For instance, certain furanone derivatives have been investigated for their ability to inhibit various viruses. nih.gov

Research into related heterocyclic structures provides some insights. For example, studies on rotenolone (B1679575) and its structural analogs, which are isoflavonoid-type compounds, have demonstrated significant in vitro antiviral activity against human adenovirus (HAdV). nih.govresearchgate.netfrontiersin.org These compounds were found to inhibit HAdV infection at nanomolar concentrations, suggesting their potential as candidates for broad-spectrum antiviral drug development. nih.govresearchgate.netfrontiersin.org The mechanism of action for some of these compounds appears to be in the late stages of the viral replication cycle. nih.govresearchgate.netfrontiersin.org Specifically, rotenone (B1679576) is thought to disrupt microtubular polymerization, which is crucial for the transport of adenovirus particles to the nucleus of the host cell. researchgate.netfrontiersin.org

Furthermore, other studies have identified various compounds that inhibit adenovirus replication by targeting host cell factors essential for the virus, such as heat shock proteins and protein tyrosine kinases. nih.gov While these are not furanone derivatives, they highlight the diverse strategies for inhibiting adenovirus. The antiviral potential of furanone derivatives is an active area of research, with some synthesized compounds showing activity against viruses like human cytomegalovirus, although this was sometimes associated with cytotoxicity. nih.gov

Interference with Viral Life Cycle Stages

The antiviral action of chemical compounds typically involves interference with one or more stages of the viral life cycle. These stages include attachment to the host cell, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virus particles, and their release from the host cell. youtube.com

Antiviral drugs can be designed to target any of these steps. youtube.comnih.gov For instance, some drugs prevent the virus from attaching to or entering the host cell, while others inhibit the uncoating process, where the viral genetic material is released into the cell. youtube.com A major target for many antiviral agents is the replication of the viral genome, which can be disrupted by inhibiting viral enzymes like RNA-dependent RNA polymerase. nih.gov Other mechanisms include inhibiting the synthesis and processing of viral proteins or blocking the release of new virions from the host cell. youtube.com

In the context of furanone-related compounds, the antiviral mechanism of rotenone against adenovirus involves disrupting the transport of viral particles within the cell, a step that occurs after entry but before replication. researchgate.netfrontiersin.org This highlights that even compounds not directly inhibiting viral enzymes can effectively halt the infection cycle. The broad spectrum of potential targets within the viral life cycle provides a rich field for the investigation of new antiviral agents, including novel furanone derivatives. nih.gov

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Furanone derivatives are recognized for their antioxidant properties. nih.govnih.gov Antioxidants are crucial for mitigating the damaging effects of reactive oxygen species (ROS), which are implicated in a variety of diseases and inflammatory conditions. nih.gov The antioxidant activity of furanones is often attributed to their chemical structure, which can neutralize free radicals. researchgate.net

The antioxidant mechanism can involve the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it. researchgate.net Some food-derived furanones have demonstrated antioxidant activity comparable to that of ascorbic acid (vitamin C). nih.gov Studies on various furan derivatives have shown that their ability to scavenge free radicals is influenced by the specific substituents on the furan ring. researchgate.net For example, the presence of a hydroxyl group can enhance antioxidant activity. researchgate.net

While direct studies on the ROS scavenging ability of this compound are limited, the general characteristics of the furanone class suggest it may possess such properties. The presence of an amino group could also contribute to its antioxidant potential. Research on other heterocyclic compounds has shown that the introduction of different functional groups can significantly impact their antioxidant capabilities. mdpi.com

Table 1: Antioxidant Activity of Selected Furan and Thiazole Derivatives

| Compound Class | Antioxidant Activity | Reference |

|---|---|---|

| 2-substituted furan derivatives | Good antioxidant properties, with some exhibiting IC50 values around 40 μM. | researchgate.net |

| 4-hydroxy-3(2H)-furanones | Antioxidant activity comparable to ascorbic acid. | nih.gov |

This table presents data on related compound classes to infer the potential properties of this compound.

Role in Maillard-Type Reactions and Taste Modulation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the characteristic flavor and color of many cooked foods. wikipedia.orglatu.org.uy This complex series of reactions produces a wide array of flavor compounds, including furanones. wikipedia.orgfuturelearn.com

Furanones, particularly 4-hydroxy-3(2H)-furanones, are significant flavor compounds found in a variety of cooked foods and fruits, contributing caramel-like and fruity aromas. nih.govmdpi.com The formation of these compounds often occurs during the heating process as a result of the Maillard reaction. nih.gov For example, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone is produced during the fermentation stages of soy sauce and beer, likely from a Maillard intermediate. nih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Analgesic, Antiulcer, Antituberculosis)

The furanone scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. ijpsr.com

Anticonvulsant Activity: Derivatives of furanone and related heterocyclic structures have been investigated for their potential as anticonvulsant agents. nih.govnih.govmdpi.comnuph.edu.ua For instance, various 4-thiazolidinone (B1220212) derivatives have shown promising anticonvulsant effects in preclinical models. mdpi.comnuph.edu.uaresearchgate.net The search for new antiepileptic drugs often involves the synthesis of hybrid molecules that combine different pharmacophoric units to enhance efficacy and reduce side effects. nih.gov

Analgesic Activity: Several studies have reported the analgesic properties of furanone derivatives. ijpsr.comnih.govnih.gov Some synthesized 3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones and their nitrogen analogs have demonstrated good analgesic activity in both peripheral and central pain models. nih.gov The analgesic effects of these compounds are often evaluated alongside their anti-inflammatory and ulcerogenic potential to identify candidates with a favorable safety profile. ijpsr.comnih.gov

Antiulcer Activity: The antiulcer potential of furanone derivatives has also been explored. nih.gov Flavonoid-rich fractions from certain plant extracts, which may contain furanone-like structures, have shown significant anti-ulcerogenic effects in animal models. nih.gov These effects are often associated with a reduction in gastric lesions and an increase in gastric pH. nih.gov

Antituberculosis Activity: A number of furanone-based compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov Some of these derivatives have shown selective antimycobacterial activity. nih.gov Research in this area is driven by the urgent need for new drugs to combat multidrug-resistant tuberculosis. mdpi.com Related heterocyclic compounds, such as triazole derivatives, have also demonstrated promising anti-TB activity. mdpi.com

Table 2: Investigated Pharmacological Activities of Furanone and Related Derivatives

| Pharmacological Activity | Compound Class/Derivative | Key Findings | Reference(s) |

|---|---|---|---|

| Anticonvulsant | Thiazolidinone derivatives | Showed protection in pentylenetetrazole-induced seizure models. | mdpi.comnuph.edu.ua |

| Pyrrolidine-2,5-dione derivatives | Exhibited anticonvulsant activity in maximal electroshock seizure tests. | nih.gov | |

| Analgesic | 3-arylidene-5-phenyl-2(3H)-furanones | Demonstrated both peripheral and central analgesic effects. | nih.gov |

| α-D-ribofuranose derivatives | Showed significant writhing inhibition in peripheral analgesic assays. | nih.gov | |

| Antiulcer | Flavonoid-rich fractions | Reduced gastric lesions in HCl/ethanol-induced ulcer models. | nih.gov |

| Antituberculosis | 2(5H)-furanone derivatives | Exhibited in vitro activity against Mycobacterium tuberculosis. | nih.gov |

This table summarizes findings on related compound classes to suggest the potential pharmacological profile of this compound.

Computational and Theoretical Investigations of 4 Amino 5 Ethyl 5 Methylfuran 2 One

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed exploration of a compound's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For a molecule like 4-Amino-5-ethyl-5-methylfuran-2-one, with its flexible ethyl and amino groups, conformational analysis is crucial. This involves identifying various possible spatial arrangements (conformers) and calculating their relative energies to find the most stable conformation.

Density Functional Theory (DFT) is a widely used method for such calculations, often employing basis sets like 6-31G(d) or higher to achieve a good balance between accuracy and computational cost. mdpi.com For similar heterocyclic systems, DFT calculations have been shown to reproduce crystal structure parameters with good accuracy. mdpi.com The optimization process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity. Key aspects of this analysis include the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related quinoline (B57606) derivatives, DFT calculations have been used to determine properties like the electrophilicity index, chemical potential, hardness, and softness, which are all derived from FMO analysis. nih.govrsc.org

Molecular Electrostatic Potential (MEP) maps are also valuable tools. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. Red areas typically indicate electron-rich regions (prone to electrophilic attack), while blue areas signify electron-poor regions (susceptible to nucleophilic attack). mdpi.com For this compound, the MEP would likely show a high electron density around the oxygen atoms and the amino group.

Spectroscopic Data Prediction and Correlation with Experimental Observations (e.g., GIAO Nuclear Magnetic Resonance Calculations)

Computational methods can predict various spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment. For instance, theoretical vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra. It's common for calculated frequencies to be scaled to account for systematic errors in the computational method. mdpi.com

Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data. mdpi.com For a series of quinoline derivatives, DFT calculations have been used to predict their photophysical properties, including absorption spectra using Time-Dependent DFT (TD-DFT). nih.govrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. Studies on various furan (B31954) derivatives have employed molecular docking to investigate their potential as inhibitors for specific enzymes. ijper.orgresearchgate.netmdpi.com

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed in the binding site of the protein, and various conformations would be sampled to find the one with the best binding score, which is an estimation of the binding affinity. ijper.orgnih.gov For example, in studies of other heterocyclic compounds, docking simulations have been used to identify key interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the active site of the target protein. ijper.orgmdpi.com

Molecular dynamics (MD) simulations can further refine the results of docking studies. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds. A QSAR study on a series of N-substituted 4-amino-3,3-dialkyl-2(3H)-furanones, which are structurally similar to the title compound, has been reported. nih.gov

In a typical QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of compounds with known activities. nih.govmdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the biological activity. nih.gov For the 4-amino-3,3-dialkyl-2(3H)-furanones, 3D-QSAR methods like molecular field analysis were used to explain the structure-activity relationships. nih.gov Such a model, if developed for a series including this compound, could predict its bioactivity based on its calculated descriptors.

Mechanistic Insights through Computational Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical reaction. DFT calculations have been used to support the proposed reaction mechanism for the formation of 3-aminofuran-2(5H)-ones from isoxazolidine (B1194047) precursors. researchgate.net

For this compound, computational studies could elucidate its formation pathways or its reactivity in various chemical transformations. For example, the reactivity of the furanone ring has been studied computationally for related compounds, showing that it can exist in equilibrium with an open-chain form under certain conditions, which influences its reaction mechanisms. nih.gov Computational modeling could predict the transition state structures and activation energies for reactions involving the amino group or the furanone ring, providing a deeper understanding of its chemical behavior.

Future Directions and Emerging Research Avenues for 4 Amino 5 Ethyl 5 Methylfuran 2 One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry offers new, efficient, and environmentally benign pathways to produce 4-Amino-5-ethyl-5-methylfuran-2-one and its derivatives. Traditional synthetic routes are often being replaced by modern methodologies that emphasize sustainability and efficiency.

Future research in this area will likely focus on:

Catalytic Systems: The use of novel catalysts, such as zeolites and ionic liquids, can facilitate the conversion of biomass-derived substrates into furanone platform molecules under milder conditions. frontiersin.orgrsc.org For instance, titanium silicate (B1173343) molecular sieves have been used for the efficient synthesis of 5-hydroxy-2(5H)-furanone. rsc.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Multicomponent Reactions (MCRs): Designing MCRs to construct the furanone core and introduce diversity in a single step would be a highly efficient strategy for generating libraries of derivatives.

Table 1: Comparison of Synthetic Methodologies for Furanone Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, multiple steps, and generates significant waste. | Serves as a baseline for improvement. |

| Catalytic Synthesis (e.g., Zeolites, Ionic Liquids) | Milder reaction conditions, potential for catalyst recycling, higher selectivity. frontiersin.orgrsc.org | Catalyst cost and stability can be a concern. | High potential for sustainable production. |

| One-Pot Synthesis | Reduced workup steps, solvent usage, and time; improved efficiency. frontiersin.orggoogle.com | Requires careful optimization of reaction conditions for all steps. | Ideal for creating a streamlined and cost-effective manufacturing process. google.com |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, higher purity. | High initial equipment cost. | Suitable for large-scale, on-demand production of the target compound and its analogues. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complex molecules. | Can be challenging to develop and optimize. | Excellent for rapidly generating a diverse library of derivatives for screening. |

Advanced Structure-Activity Relationship and Lead Optimization Strategies

Once a biologically active compound is identified, lead optimization is a critical process to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For this compound, a systematic exploration of its structure-activity relationship (SAR) will be crucial for its development as a potential therapeutic agent.

Key strategies for the lead optimization of this compound include:

Systematic Structural Modifications: This involves the synthesis of a focused library of analogues by modifying the substituents on the furanone ring. For example, the amino group at the C4 position and the ethyl and methyl groups at the C5 position can be systematically varied to probe their influence on biological activity.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity of virtual compounds and guide the design of more potent analogues. danaher.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: Replacing the furanone core with other heterocyclic systems (scaffold hopping) or substituting functional groups with bioisosteres can lead to improved properties such as enhanced target affinity, better metabolic stability, or reduced toxicity. numberanalytics.com

Table 2: Proposed Lead Optimization Strategies for this compound

| Strategy | Description | Expected Outcome |

|---|---|---|

| Modification of C4-Amino Group | Acylation, alkylation, or replacement with other functional groups (e.g., hydroxyl, thiol). | Modulate hydrogen bonding interactions and polarity, potentially improving target binding and cell permeability. |

| Variation of C5-Alkyl Groups | Introduction of different alkyl chains, cyclic groups, or aromatic rings in place of the ethyl and methyl groups. | Probe the steric and hydrophobic requirements of the binding pocket, potentially enhancing potency and selectivity. |

| Ring Modification | Saturation of the furanone ring or replacement with other five- or six-membered heterocycles. | Alter the core geometry and electronic properties to explore new chemical space and improve drug-like properties. numberanalytics.com |

| Prodrug Design | Masking the amino or lactone functionalities to improve pharmacokinetic properties. numberanalytics.com | Enhance bioavailability, improve metabolic stability, or achieve targeted drug delivery. |

Identification of Undiscovered Biological Targets and Mechanisms

While furanone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and quorum sensing inhibition, the specific biological targets of this compound are yet to be discovered. bohrium.comnih.govresearchgate.net A key future research direction will be to elucidate its mechanism of action and identify its molecular targets.

Approaches to achieve this include:

Phenotypic Screening: Testing the compound in a variety of disease-relevant cellular or organismal models to identify unexpected therapeutic activities.

Target-Based Screening: Screening the compound against a panel of known biological targets, such as enzymes and receptors, to identify direct interactions.

Chemical Proteomics: Utilizing techniques like affinity chromatography with an immobilized version of the compound to pull down its binding partners from cell lysates, thereby identifying its direct targets.

Genomic and Proteomic Profiling: Analyzing changes in gene expression or protein levels in cells treated with the compound to gain insights into the biological pathways it modulates.

Table 3: Potential Biological Activities and Targets for the Furanone Scaffold

| Biological Activity | Known or Potential Targets | References |

|---|---|---|

| Antibacterial / Quorum Sensing Inhibition | Bacterial signaling proteins (e.g., LuxR-type proteins). | nih.govresearchgate.net |

| Antifungal | Fungal cell wall or membrane synthesis enzymes. | researchgate.net |

| Anti-inflammatory | Enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). | bohrium.com |

| Anticancer | Tyrosine kinases, topoisomerases, or proteins involved in apoptosis. | bohrium.com |

| Neuroprotective | Enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO). | rsc.org |

Implementation of High-Throughput Screening Platforms for Derivative Libraries

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govnih.gov The development of a diverse chemical library based on the this compound scaffold is a prerequisite for such a campaign.

The process would involve:

Library Synthesis: Creating a large and diverse library of derivatives using combinatorial chemistry and efficient synthetic methodologies as discussed in section 6.1.

Assay Development: Designing and validating robust and miniaturized assays suitable for an HTS format (e.g., 384-well or 1536-well plates). stanford.edu

HTS Campaign: Screening the derivative library against a specific biological target or in a phenotypic assay to identify "hits." nih.govmdpi.com

Hit Validation and Confirmation: Subjecting the initial hits to a series of secondary assays to confirm their activity, determine their potency and selectivity, and eliminate false positives. nih.gov

Table 4: Hypothetical HTS Cascade for a this compound Derivative Library

| Stage | Activity | Purpose |

|---|---|---|

| Primary Screen | Single-concentration screening of the entire library against the target of interest. | To identify all compounds showing any level of activity (initial hits). nih.gov |

| Dose-Response Confirmation | Testing the initial hits at multiple concentrations to determine their potency (e.g., EC50 or IC50 values). | To confirm activity and rank hits based on potency. mdpi.com |

| Selectivity/Counter-Screening | Testing confirmed hits against related targets or in assays designed to identify non-specific activity. | To eliminate promiscuous compounds and identify those with a specific mechanism of action. |

| Hit-to-Lead Optimization | Resynthesis of the most promising hits and initial SAR exploration. | To validate the chemical scaffold and provide a starting point for a lead optimization program. danaher.com |

Strategic Utilization as a Privileged Scaffold in Rational Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net The furanone ring system, due to its prevalence in a wide array of bioactive natural products and synthetic compounds, can be considered a privileged scaffold. bohrium.comnih.gov The this compound structure can serve as a valuable template in rational drug design.

The strategic utilization of this scaffold involves:

Fragment-Based Drug Design (FBDD): Using the furanone core as a starting fragment and growing or linking other chemical fragments to it to build potent and selective ligands for a target of interest.

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets involved in a complex disease, such as Alzheimer's or cancer. rsc.org The furanone scaffold can serve as the central core to which pharmacophores for different targets are attached.

Library Design: Using the scaffold as a template to design combinatorial libraries with a high degree of structural diversity, increasing the probability of finding hits for various targets. nih.gov

Green Chemistry Principles in the Synthesis and Application of Furanone Derivatives

The principles of green chemistry are increasingly being integrated into the design and manufacturing of pharmaceuticals to minimize environmental impact. rsc.org The future development of this compound and its derivatives should be guided by these principles.

Key green chemistry considerations include:

Renewable Feedstocks: Exploring synthetic routes that start from biomass-derived platform chemicals, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted to furanone intermediates. frontiersin.orgmdpi.com

Atom Economy: Designing synthetic transformations that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. frontiersin.org

Energy Efficiency: Employing catalytic methods and flow chemistry to reduce energy consumption by enabling reactions at lower temperatures and pressures. rsc.org

Table 5: Application of Green Chemistry Principles to Furanone Synthesis

| Green Chemistry Principle | Application in Furanone Synthesis | References |

|---|---|---|

| Prevention | Designing syntheses with fewer steps and less waste. | rsc.org |

| Atom Economy | Utilizing addition and cycloaddition reactions that incorporate all atoms. | organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. | rsc.org |

| Designing Safer Chemicals | Modifying the furanone structure to reduce inherent toxicity. | mdpi.com |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or solvent-free conditions. | frontiersin.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure using highly active catalysts. | rsc.org |

| Use of Renewable Feedstocks | Synthesizing the furanone core from biomass-derived furans. | mdpi.com |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | google.com |

| Catalysis | Using recyclable and highly selective catalysts (e.g., biocatalysts, zeolites). | frontiersin.orgrsc.org |

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-ethyl-5-methylfuran-2-one, and how are reaction intermediates monitored?

The compound is typically synthesized via tandem Michael addition-elimination reactions using precursors like 3,4-dibromo-5-methoxy-furan-2(5H)-one and amines (e.g., 4-methylpiperidine) under potassium fluoride catalysis . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . For example, column chromatography is often employed for purification, as demonstrated in structurally related furanone derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity and substituent positions .

- Infrared (IR) Spectroscopy: To identify functional groups like amino and carbonyl moieties .

- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination .

- X-ray Crystallography: Resolves spatial configurations (e.g., R/S enantiomers) and intermolecular interactions (e.g., C–H···O/Br) in crystalline forms .

Q. How should researchers handle stability and storage of this compound?

The compound’s stability is influenced by temperature-sensitive functional groups (e.g., amino and furanone rings). Store below -20°C in inert atmospheres to prevent decomposition or side reactions . Use desiccants to mitigate hygroscopic degradation.

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and enantiomeric purity?

Advanced optimization strategies include:

- Condition Control: Adjusting pH, temperature, and solvent polarity to favor specific reaction pathways. For example, mild conditions (e.g., 25–40°C) minimize side reactions in multi-step syntheses .

- Catalyst Screening: Testing phase-transfer catalysts or chiral auxiliaries to enhance enantioselectivity .

- Chromatographic Refinement: Employing preparative HPLC or flash chromatography to isolate high-purity fractions .

Q. What mechanisms underlie its potential biological activity, and how can they be validated?

The compound’s bioactivity (e.g., antiviral/anticancer) likely stems from its 2(5H)-furanone core and polyfunctional groups (amino, halo), which may interact with enzyme active sites or DNA. Validate via:

- In vitro Assays: Dose-dependent cytotoxicity studies against cancer cell lines .

- Molecular Docking: Computational modeling using X-ray crystallographic data to predict target binding .

- Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., ethyl/methyl groups) to correlate structural changes with efficacy .

Q. How should contradictory data in spectral or biological activity studies be resolved?

Contradictions may arise from impurities, solvent effects, or polymorphic forms. Mitigation strategies include:

- Replication: Reproducing experiments under identical conditions .

- Advanced Characterization: Using 2D NMR (e.g., COSY, HSQC) or differential scanning calorimetry (DSC) to detect polymorphs .

- Meta-Analysis: Cross-referencing data with structurally analogous compounds (e.g., 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one) to identify trends .

Q. What computational approaches are suitable for studying its reactivity or material properties?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to optoelectronic applications .

- Molecular Dynamics (MD): Simulates solvent interactions or thermal stability .

- QSAR Modeling: Links structural descriptors (e.g., logP, polar surface area) to biological activity .

Q. How can this compound be applied in material science or multicomponent reactions?

- Material Science: Its furanone scaffold serves as a precursor for polymers with tunable electronic/optical properties. Derivatives have been used in organic semiconductors .

- Multicomponent Synthesis: Combine with indoles or aryl aldehydes to generate complex heterocycles, as demonstrated in the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.